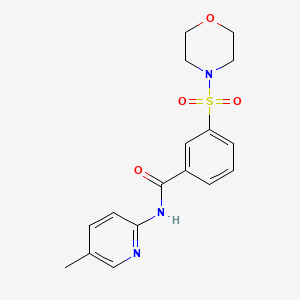

N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(5-methylpyridin-2-yl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-13-5-6-16(18-12-13)19-17(21)14-3-2-4-15(11-14)25(22,23)20-7-9-24-10-8-20/h2-6,11-12H,7-10H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZHOLSFHOTFMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed by reacting with an amine.

Introduction of the Pyridinyl Group: The 5-methylpyridin-2-yl group can be introduced via a nucleophilic substitution reaction.

Sulfonylation: The morpholine-4-sulfonyl group can be added through a sulfonylation reaction, often using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfoxide or sulfide.

Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions might include strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a sulfoxide.

Scientific Research Applications

Medicinal Chemistry

N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide has been investigated for its potential as an antimicrobial agent . Its structural features allow it to act as a scaffold for further modifications aimed at enhancing biological activity against specific pathogens. The sulfonamide group is particularly noted for its role in inhibiting bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.

Case Study : A study demonstrated that derivatives of sulfonamide compounds exhibited significant antibacterial properties against various strains of bacteria, suggesting that this compound could be developed into a potent antimicrobial agent through structural optimization .

Enzyme Inhibition

The compound may serve as an enzyme inhibitor , targeting specific enzymes involved in disease pathways. Its ability to bind to active sites or allosteric sites makes it a candidate for drug development aimed at diseases where enzyme activity is dysregulated.

Mechanism of Action :

- Inhibition of Enzymes : By binding to the active site, it prevents substrate binding or catalysis.

- Modulation of Receptors : It may interact with receptor sites, altering signal transduction pathways relevant to various diseases .

Cancer Research

Research indicates that compounds structurally similar to this compound exhibit anticancer properties . The compound's unique structure can enhance its efficacy against cancer cell lines.

Case Study : A related study found that thiazole derivatives demonstrated significant antitumor activity against breast and ovarian cancer cell lines, highlighting the potential of benzamide derivatives in cancer therapy .

Potential Industrial Applications

Beyond medicinal uses, this compound could find applications in the development of new materials or as a catalyst in chemical reactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might:

Inhibit Enzymes: By binding to the active site or allosteric sites, preventing substrate binding or catalysis.

Modulate Receptors: By interacting with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in EZH2 Inhibition

EPZ011989 (N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)-amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide) shares key features with the target compound, including a benzamide backbone and morpholine-derived substituents. However, EPZ011989 incorporates a morpholinopropynyl group at the 5-position and a trans-cyclohexylamine moiety, which enhance its potency (IC₅₀ < 10 nM) and selectivity for EZH2 over other histone methyltransferases .

Table 1: Structural and Functional Comparison of EZH2 Inhibitors

Benzamide Derivatives with Divergent Targets

Compounds such as N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (, Entry 9) and 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () highlight structural diversity within the benzamide class. These derivatives feature bulky aromatic or chromen-based substituents, which shift their therapeutic targets away from EZH2 toward kinase inhibition or protease modulation . For example, the fluorophenyl-chromen hybrid in exhibits a molecular weight of 589.1 g/mol and a melting point of 175–178°C, suggesting higher hydrophobicity compared to the target compound .

Table 2: Comparison of Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Predicted LogP |

|---|---|---|---|

| This compound | ~375 | N/A | ~2.1 |

| EPZ011989 | 650.8 | N/A | ~3.5 |

| Example 53 () | 589.1 | 175–178 | ~4.2 |

Notes

- Structural predictions are based on analogs; experimental validation is required.

- The absence of potency data for the target compound limits definitive conclusions.

- compounds, while benzamides, are pharmacologically distinct and excluded from detailed comparison due to target divergence.

Biological Activity

N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, which incorporates both a pyridine and a morpholine moiety, suggests diverse interactions within biological systems, leading to various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O3S, and it features a benzamide core with a 5-methylpyridine group and a morpholine sulfonyl group. The presence of these functional groups is significant for its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O3S |

| Molecular Weight | 298.37 g/mol |

| CAS Number | 940820-45-1 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Potential mechanisms include:

- Enzyme Inhibition : The sulfonamide group may inhibit enzymes by binding to their active sites, thus blocking substrate access.

- Receptor Modulation : Interaction with specific receptors could alter signaling pathways, impacting physiological responses.

Antimicrobial Properties

This compound has been preliminarily studied for its antimicrobial properties. Sulfonamides are traditionally recognized for their antibacterial effects, and this compound may exhibit similar activity against various bacterial strains. However, specific data regarding its efficacy against particular pathogens remains limited.

A comparative analysis of related compounds shows that many sulfonamide derivatives have demonstrated significant antibacterial activity:

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Sulfanilamide | 16 | Staphylococcus aureus |

| N-(4-sulfamoylphenyl)benzamide | 8 | Escherichia coli |

| N-(5-methylpyridin-2-yl)-3-benzamide | TBD | TBD |

Case Studies and Research Findings

- Antibacterial Activity : In studies assessing the antibacterial effects of similar compounds, derivatives have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have reported MIC values ranging from 2 to 16 μg/mL against Staphylococcus aureus and Escherichia coli .

- Neuroleptic Activity : Some benzamide derivatives have been evaluated for neuroleptic activity. In these studies, modifications in the compound's structure significantly influenced potency and side effects, suggesting that this compound could be explored for similar therapeutic applications .

- Molecular Docking Studies : Computational studies using molecular docking have indicated potential binding affinities of this compound with various enzymes and receptors relevant to disease mechanisms. Such studies provide insights into how structural modifications could enhance biological activity .

Future Directions

Given its structural uniqueness and preliminary evidence of biological activity, this compound presents opportunities for further research:

- Optimization for Antimicrobial Activity : Systematic modification of the compound could lead to enhanced efficacy against resistant bacterial strains.

- Exploration in Drug Discovery : Its potential as a lead compound in drug discovery programs targeting specific diseases warrants comprehensive pharmacological evaluation.

Q & A

Q. What are the key synthetic routes for N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide, and how are intermediates optimized for yield and purity?

The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:

- Step 1 : Sulfonation of 3-bromobenzamide using morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to install the sulfonyl group.

- Step 2 : Buchwald-Hartwig coupling or Ullmann-type reactions to introduce the 5-methylpyridin-2-yl amine moiety . Optimization focuses on solvent selection (e.g., DMF vs. THF), catalyst systems (Pd-based for coupling reactions), and temperature control to minimize byproducts. Purity is validated via HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

- NMR :

- ¹H NMR : Aromatic protons (δ 7.5–8.2 ppm), methyl group on pyridine (δ ~2.3 ppm), and morpholine protons (δ 3.5–3.7 ppm).

- ¹³C NMR : Carbonyl (C=O, δ ~165 ppm), sulfonyl (SO₂, δ ~55 ppm), and pyridine/morpholine carbons.

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Kinase inhibition : Use ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) targeting kinases like P2X3 or related receptors, given structural similarities to known antagonists (e.g., MK-3901) .

- Cellular toxicity : MTT assay in HEK293 or HeLa cells, with IC₅₀ determination over 48–72 hours .

Advanced Research Questions

Q. How can contradictory data on target selectivity (e.g., P2X3 vs. P2X2/3 receptors) be resolved?

Contradictions arise from assay conditions (e.g., ATP concentration, cell type). To address this:

- Perform orthogonal binding assays (SPR vs. radioligand displacement).

- Use chimeric receptor constructs to isolate binding domains.

- Validate with in silico docking (e.g., AutoDock Vina) to compare binding affinities across receptor subtypes .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

- Structural modifications : Replace the methylpyridine group with fluorinated analogs (e.g., 5-CF₃-pyridin-2-yl) to enhance oxidative stability.

- Prodrug approaches : Introduce ester or phosphate groups at the sulfonamide nitrogen for controlled release .

- CYP450 inhibition assays : Screen using human liver microsomes to identify metabolic hotspots .

Q. How does the morpholine sulfonyl group influence solubility and membrane permeability?

- Solubility : The sulfonyl group increases hydrophilicity (logP reduction by ~1.5 units), improving aqueous solubility (measured via shake-flask method).

- Permeability : Assessed via Caco-2 cell monolayers; morpholine’s rigidity may reduce passive diffusion, requiring active transport mechanisms. Computational tools (e.g., SwissADME) predict P-gp substrate likelihood .

Q. What computational methods are suitable for SAR studies of this compound?

- 3D-QSAR : CoMFA or CoMSIA models using aligned analogs (e.g., N-methylpyridine vs. pyrimidine substitutions).

- Molecular Dynamics : Simulate binding to P2X3 receptors (50 ns trajectories) to analyze sulfonyl group interactions with Lys⁶³ and Asp²⁴⁵ residues .

Methodological Guidance

Q. How to design a stability-indicating HPLC method for this compound?

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 30–70% B over 20 min.

- Detection : UV at 254 nm; validate specificity via forced degradation (acid/base/oxidative stress) .

Q. What crystallography techniques resolve conformational ambiguities in the benzamide core?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (acetonitrile/water).

- Torsion angle analysis : Compare experimental (X-ray) vs. computed (DFT) dihedral angles for the sulfonamide-pyridine linkage .

Data Contradictions and Validation

Q. How to address discrepancies in reported IC₅₀ values across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.